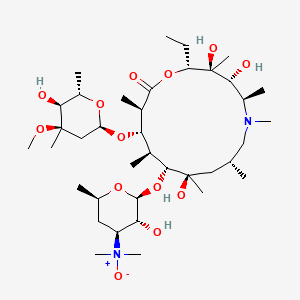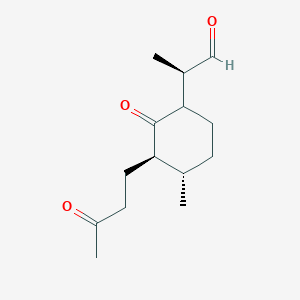
Artemether-Verunreinigung 1
Übersicht
Beschreibung
(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone is a complex organic compound with a unique structure that includes a cyclohexyl ring, a propanal group, and multiple functional groups
Wissenschaftliche Forschungsanwendungen
(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.
Wirkmechanismus
Target of Action
Artemether Impurity 1, also known as (2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal, primarily targets the erythrocytic stages of Plasmodium species . These species are responsible for causing malaria, a disease that affects millions of people worldwide .
Mode of Action
The mode of action of Artemether Impurity 1 involves an interaction with ferriprotoporphyrin IX, or heme, or ferrous ions, in the acidic parasite food vacuole . This interaction results in the generation of cytotoxic radical species . These radicals can damage the parasite, leading to its death and the subsequent clearance of the infection .
Biochemical Pathways
The biochemical pathways affected by Artemether Impurity 1 are those involved in the life cycle of the Plasmodium species. By interacting with heme or ferrous ions in the parasite’s food vacuole, Artemether Impurity 1 disrupts the normal functioning of the parasite, leading to its death . The downstream effects of this action include a reduction in the parasite biomass and a rapid resolution of the symptoms of malaria .
Pharmacokinetics
Artemether Impurity 1 is absorbed rapidly and is metabolized in the human body to the active metabolite, dihydroartemisinin . Both artemether and dihydroartemisinin are eliminated with terminal half-lives of around 1 hour . The absorption of artemether is improved 2- to 3-fold with food, and it is highly bound to protein (95.4%) .
Result of Action
The result of the action of Artemether Impurity 1 is a rapid reduction in the asexual parasite mass and a prompt resolution of the symptoms of malaria . This is due to the cytotoxic radical species generated by the interaction of Artemether Impurity 1 with heme or ferrous ions in the parasite’s food vacuole .
Action Environment
The action, efficacy, and stability of Artemether Impurity 1 can be influenced by various environmental factors. For instance, the presence of food can significantly enhance the bioavailability of Artemether Impurity 1 . Furthermore, the pharmacokinetics of Artemether Impurity 1 may be affected in patients with hepatic impairment, in pregnant women, and in patients undergoing HIV/AIDS chemotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of cyclohexanone as a starting material, which undergoes a series of reactions including aldol condensation, reduction, and oxidation to form the desired compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of (2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key factors include the selection of robust catalysts, efficient separation techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The ketone and aldehyde groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would produce the corresponding alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-9-4-6-13(10(2)8-15)14(17)12(9)7-5-11(3)16/h8-10,12-13H,4-7H2,1-3H3/t9-,10-,12+,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBJZMMNKXQFDB-ISZRLUKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1CCC(=O)C)C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(C(=O)[C@@H]1CCC(=O)C)[C@@H](C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


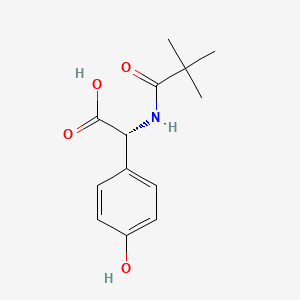
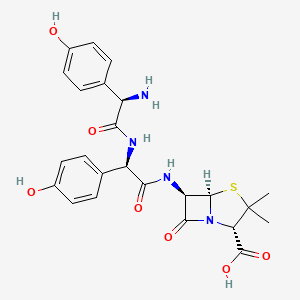
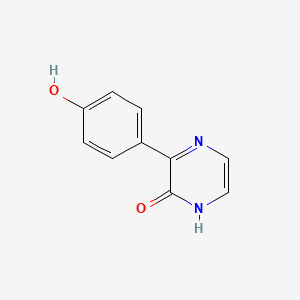
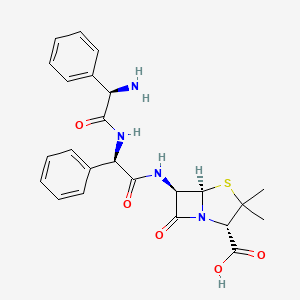
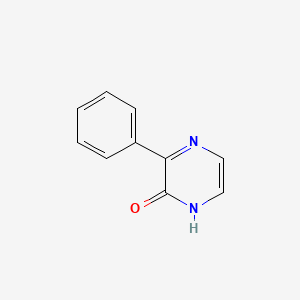
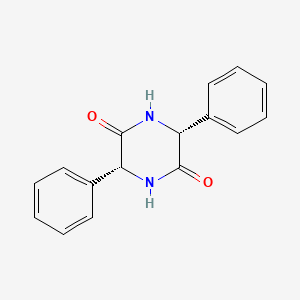
![2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601220.png)
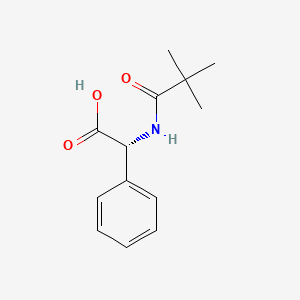
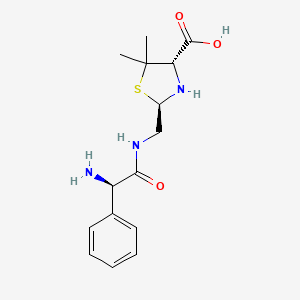
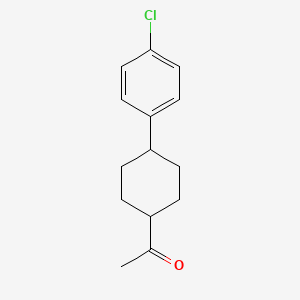
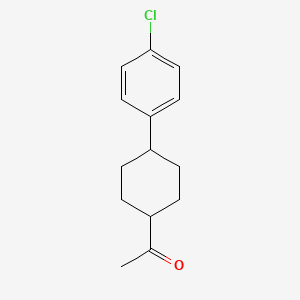
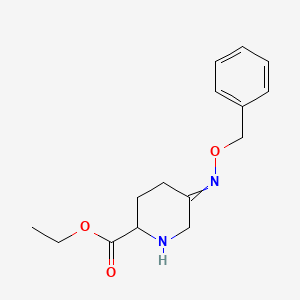
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
